molecular formula C8H12N2O4 B12437793 Pyroglutamylalanine

Pyroglutamylalanine

Cat. No.: B12437793
M. Wt: 200.19 g/mol
InChI Key: YIJVJUARZXCJJP-UHFFFAOYSA-N
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Description

Pyroglutamylalanine is a dipeptide composed of pyroglutamic acid and alanine. This compound is relatively understudied, with limited literature available on its properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyroglutamylalanine typically involves the coupling of pyroglutamic acid with alanine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of peptide synthesis can be applied. Large-scale production would likely involve automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyroglutamylalanine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond to yield pyroglutamic acid and alanine.

    Oxidation and Reduction: Modifying the functional groups on the amino acids.

    Substitution: Replacing functional groups with other substituents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield pyroglutamic acid and alanine, while oxidation or reduction could modify the functional groups on these amino acids.

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyroglutamylalanine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be hydrolyzed by peptidases to release pyroglutamic acid and alanine, which can then participate in various metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyroglutamic acid: A precursor to pyroglutamylalanine, involved in similar metabolic pathways.

    Alanine: Another component of this compound, widely studied for its role in protein structure and function.

    Other dipeptides: Compounds like glycylglycine and alanylglycine, which share similar structural features and chemical properties.

Uniqueness

This compound is unique due to the presence of the pyroglutamic acid moiety, which imparts specific chemical and biological properties. This distinguishes it from other dipeptides and makes it a valuable compound for studying peptide chemistry and biology .

Properties

IUPAC Name

2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901333
Record name NoName_435
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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